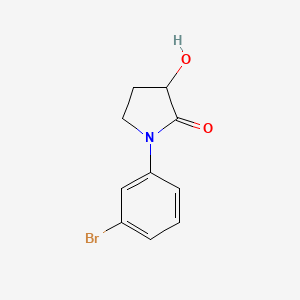
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one (1-BHP) is an organic compound of the pyrrolidine family that has been the subject of increasing research interest in recent years. It is a versatile intermediate in organic synthesis, and has been used in a wide range of applications in the fields of medicine, biology and chemistry.
Applications De Recherche Scientifique
Cardiovascular Pharmacology
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one: has been studied for its potential in treating cardiovascular diseases, particularly arrhythmias. The compound, also known as 1-(3′-bromophenyl)-heliamine (BH) , is a synthetic tetrahydroisoquinoline that has undergone pharmacokinetic characterization. The studies have provided insights into the absorption and metabolism of BH, which could guide future research on this compound for cardiovascular applications .
Metabolite Identification
The metabolites of BH have been characterized using advanced techniques like UHPLC-MS/MS. This includes the identification of phase-I metabolites such as demethylation, dehydrogenation, and epoxidation products, as well as phase-II metabolites like glucuronide and sulfate conjugates. A total of 18 metabolites were characterized, which is crucial for understanding the drug’s efficacy and safety profile .
Organic Synthesis
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one: serves as a precursor in the synthesis of complex organic molecules. For instance, it is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds have significant applications in materials science and photodynamic therapy .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-3-8(6-7)12-5-4-9(13)10(12)14/h1-3,6,9,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHUCBIENHCHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






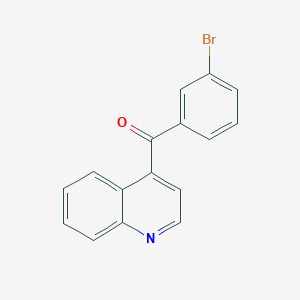
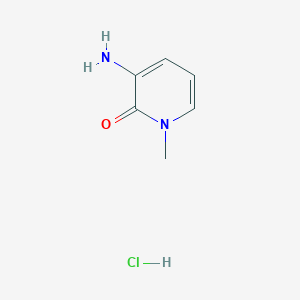
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
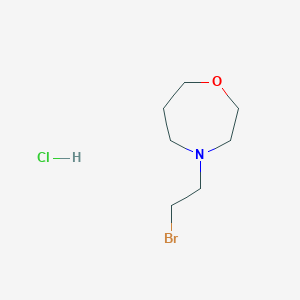

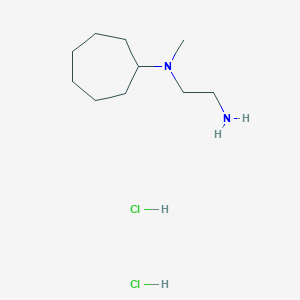

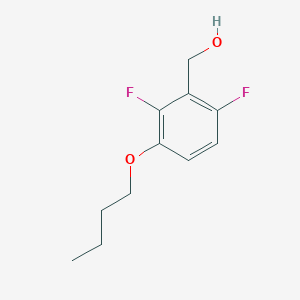
![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
amine hydrochloride](/img/structure/B1383285.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)